N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide
Description
N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a piperazine ring, and a cyclopropyl group
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17-11-20(9-10-21(17)14-5-6-14)18(23)19-8-7-13-12-24-16-4-2-1-3-15(13)16/h1-4,12,14H,5-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIKZRXJHJDUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2=O)C(=O)NCCC3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized via the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions.
Alkylation: The benzothiophene derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Piperazine Ring Formation: The ethylamine derivative is reacted with cyclopropylcarbonyl chloride to form the cyclopropyl ketone intermediate.
Final Coupling: The cyclopropyl ketone intermediate is then coupled with piperazine-1-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiophene moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The ketone group in the piperazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiophene moiety is known for its bioactivity, and the compound’s overall structure may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Compounds containing benzothiophene have shown promise in treating conditions such as inflammation, cancer, and neurological disorders. The piperazine ring further enhances its pharmacological profile by improving its binding affinity to biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its synthesis and modification can lead to the creation of advanced polymers and other functional materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can bind to active sites, inhibiting or modulating the activity of enzymes. The piperazine ring can enhance this interaction by providing additional binding sites or improving the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-benzothiophen-3-yl)ethyl]-4-methylpiperazine-1-carboxamide
- N-[2-(1-benzothiophen-3-yl)ethyl]-4-ethylpiperazine-1-carboxamide
- N-[2-(1-benzothiophen-3-yl)ethyl]-4-phenylpiperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its interaction with biological targets and altering its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
